trans-4-Aminomethylcyclohexancarbonsäureethylamid, Hydrochlorid

Übersicht

Beschreibung

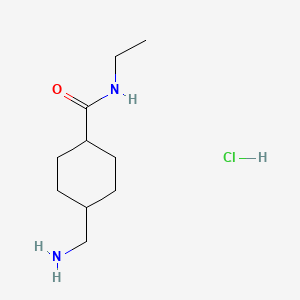

Trans-4-Aminomethylcyclohexanecarboxylic acid ethylamide, hydrochloride is a useful research compound. Its molecular formula is C10H21ClN2O and its molecular weight is 220.74 g/mol. The purity is usually 95%.

BenchChem offers high-quality trans-4-Aminomethylcyclohexanecarboxylic acid ethylamide, hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-4-Aminomethylcyclohexanecarboxylic acid ethylamide, hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antifibrinolytische Therapie

trans-4-Aminomethylcyclohexancarbonsäureethylamid, Hydrochlorid: wird hauptsächlich als Antifibrinolytikum eingesetzt. Es hemmt die Plasmin-induzierte Fibrinolyse, einen Prozess, der Blutgerinnsel abbaut. Diese Eigenschaft macht es wertvoll bei der Behandlung verschiedener hämorrhagischer Erkrankungen und der Kontrolle von abnormalen Blutungen während chirurgischer Eingriffe .

Blutungskontrolle bei chirurgischen Eingriffen

Aufgrund seiner antifibrinolytischen Eigenschaften wird diese Verbindung verwendet, um den Blutverlust während der Operation zu reduzieren. Es ist besonders nützlich bei Verfahren, bei denen ein hohes Risiko für Blutungen besteht, und bietet ein Mittel, um Blutungen effektiver zu kontrollieren .

Lysinanalog für die Charakterisierung der Bindungsstelle

Diese Verbindung dient als Lysinanalog, um Bindungsstellen in Plasminogen zu charakterisieren, einem wichtigen Molekül, das am Fibrinolyse-System beteiligt ist. Durch die Nachahmung von Lysin hilft es Forschern zu verstehen, wie Plasminogen mit verschiedenen Substanzen interagiert, was für die Entwicklung neuer Therapeutika entscheidend ist .

Behandlung hämorrhagischer Erkrankungen

Es wird zur Behandlung von Erkrankungen eingesetzt, die zu übermäßigen Blutungen führen, wie z. B. hereditäres Angioödem. Die Fähigkeit der Verbindung, den Abbau von Blutgerinnseln zu verhindern, macht sie zu einem wichtigen Bestandteil bei der Behandlung dieser Krankheiten .

Forschungswerkzeug in der Fibrinolyse

In der wissenschaftlichen Forschung wird This compound verwendet, um die Fibrinolyse zu untersuchen. Es hilft, die Mechanismen der Blutgerinnselauflösung und die Rolle von Plasminogen in diesem Prozess zu verstehen .

Entwicklung neuer Antikoagulanzien

Die Erkenntnisse, die durch die Verwendung dieser Verbindung als Lysinanalog gewonnen wurden, können bei der Entwicklung neuer Antikoagulanzien helfen. Dies sind Medikamente, die die Blutgerinnung verhindern oder reduzieren und so die Gerinnungszeit verlängern. Solche Medikamente sind wichtig für Patienten, die zu Thrombosen neigen oder bestimmte medizinische Verfahren durchführen .

Wirkmechanismus

Target of Action

The primary target of Trans-4-Aminomethylcyclohexanecarboxylic Acid Ethylamide, Hydrochloride is plasminogen , a protein that plays a crucial role in the fibrinolysis process . The compound acts as a lysine analogue, binding to the lysine binding sites in plasminogen .

Mode of Action

Trans-4-Aminomethylcyclohexanecarboxylic Acid Ethylamide, Hydrochloride inhibits plasmin-induced fibrinolysis by binding to the lysine binding sites in plasminogen . This binding prevents the conversion of plasminogen to plasmin, an enzyme that breaks down fibrin clots .

Biochemical Pathways

The compound affects the fibrinolysis pathway . By inhibiting the conversion of plasminogen to plasmin, it prevents the breakdown of fibrin, a protein that forms a meshwork for blood clots . This results in the stabilization of the formed clots and reduction of bleeding .

Pharmacokinetics

The compound is soluble in water , which suggests it could have good bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action result in the inhibition of fibrinolysis, leading to the stabilization of fibrin clots . This makes the compound useful in various hemorrhagic diseases and in controlling abnormal bleeding during operations .

Biochemische Analyse

Biochemical Properties

Trans-4-Aminomethylcyclohexanecarboxylic acid ethylamide, hydrochloride plays a crucial role in biochemical reactions by interacting with plasminogen, an important enzyme in the fibrinolytic system. This compound acts as a lysine analogue, binding to the lysine-binding sites on plasminogen, thereby inhibiting its conversion to plasmin . This inhibition prevents the breakdown of fibrin clots, which is essential in controlling excessive bleeding. Additionally, trans-4-Aminomethylcyclohexanecarboxylic acid ethylamide, hydrochloride interacts with other proteins and biomolecules involved in the coagulation cascade, further enhancing its antifibrinolytic effects .

Cellular Effects

Trans-4-Aminomethylcyclohexanecarboxylic acid ethylamide, hydrochloride has significant effects on various cell types and cellular processes. In endothelial cells and leukocytes, it has been shown to enhance mitochondrial biogenesis and increase mitochondrial respiration . This compound also reduces the release of mitochondrial DNA, thereby mitigating cellular damage. Furthermore, trans-4-Aminomethylcyclohexanecarboxylic acid ethylamide, hydrochloride influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall cellular effects .

Molecular Mechanism

The molecular mechanism of trans-4-Aminomethylcyclohexanecarboxylic acid ethylamide, hydrochloride involves its binding interactions with plasminogen. By acting as a lysine analogue, it competes with lysine residues on fibrin for binding to plasminogen, thereby inhibiting the formation of plasmin . This inhibition prevents the degradation of fibrin clots, which is crucial for maintaining hemostasis. Additionally, trans-4-Aminomethylcyclohexanecarboxylic acid ethylamide, hydrochloride may also interact with other enzymes and proteins involved in the coagulation cascade, further modulating its antifibrinolytic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of trans-4-Aminomethylcyclohexanecarboxylic acid ethylamide, hydrochloride have been observed to change over time. Studies have shown that this compound remains stable under various conditions, with minimal degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating sustained antifibrinolytic activity and minimal adverse effects on cellular processes .

Dosage Effects in Animal Models

The effects of trans-4-Aminomethylcyclohexanecarboxylic acid ethylamide, hydrochloride vary with different dosages in animal models. At lower doses, it effectively inhibits fibrinolysis without causing significant adverse effects . At higher doses, toxic effects such as gastrointestinal disturbances and renal impairment have been reported . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing potential toxicity.

Metabolic Pathways

Trans-4-Aminomethylcyclohexanecarboxylic acid ethylamide, hydrochloride is involved in various metabolic pathways. It is primarily metabolized in the liver, where it undergoes enzymatic degradation . The compound interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . Additionally, trans-4-Aminomethylcyclohexanecarboxylic acid ethylamide, hydrochloride may affect metabolic flux and metabolite levels, further influencing its overall biochemical effects .

Transport and Distribution

Within cells and tissues, trans-4-Aminomethylcyclohexanecarboxylic acid ethylamide, hydrochloride is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation within specific cellular compartments are influenced by these interactions, contributing to its overall efficacy and activity .

Subcellular Localization

The subcellular localization of trans-4-Aminomethylcyclohexanecarboxylic acid ethylamide, hydrochloride plays a crucial role in its activity and function. It is primarily localized in the cytoplasm, where it interacts with target enzymes and proteins . Additionally, post-translational modifications and targeting signals may direct the compound to specific compartments or organelles, further modulating its biochemical effects .

Eigenschaften

IUPAC Name |

4-(aminomethyl)-N-ethylcyclohexane-1-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O.ClH/c1-2-12-10(13)9-5-3-8(7-11)4-6-9;/h8-9H,2-7,11H2,1H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVIYSSBJWKWWMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CCC(CC1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

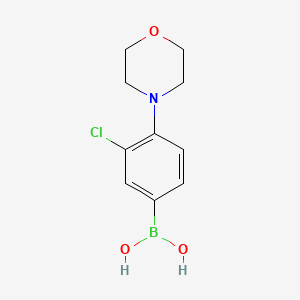

![2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1454701.png)